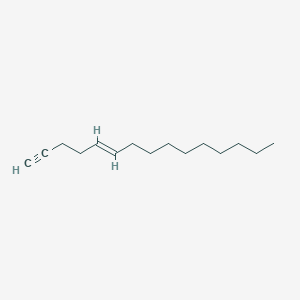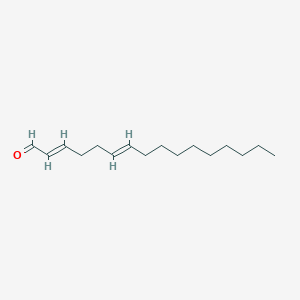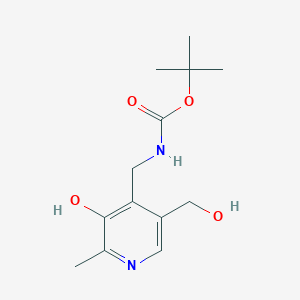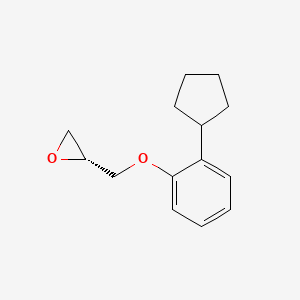
1,3,5-Trihexylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trihexylbenzene is a chemical compound with the molecular formula C24H42 . It is used in the preparation of lubricating oil and hydraulic fluid. It also acts as an inhibitor of the interaction between a steroid receptor coactivator and estrogen receptor α .
Synthesis Analysis
The synthesis of 1,3,5-Trihexylbenzene can be achieved using commercially available hexylmagnesium chloride (2 M in ether, Aldrich). The general procedure for making 1,3,5-trialkylbenzenes was followed to yield a colorless oil .Physical And Chemical Properties Analysis
1,3,5-Trihexylbenzene is a colorless oil . Its molecular weight is 330.59028 . More specific physical and chemical properties such as melting point, boiling point, and density might require further experimental determination.Applications De Recherche Scientifique
Photoluminescent Chemo-Sensors in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
1,3,5-Trihexylbenzene derivatives have been utilized as photoluminescent chemo-sensors due to their stable fluorescent properties and π-electron-rich characteristics . These sensors are designed to detect specific environmental and biological analytes with high sensitivity.
Experimental Methods
The methods involve synthesizing derivatives of 1,3,5-Trihexylbenzene and incorporating them into sensor platforms. Fluorescence quenching and enhancement techniques are used to measure the presence of target compounds.
Results
The sensors based on 1,3,5-Trihexylbenzene derivatives have shown selective and sensitive detection capabilities for various analytes, including polynitroaromatic compounds and fluoride ions through fluorescence mechanisms .
Material Science: Columnar Self-Assembly
Scientific Field
Material Science
Application Summary
In material science, 1,3,5-Trihexylbenzene-based compounds have been studied for their ability to form columnar self-assemblies, which are crucial for developing new materials with specific molecular orientations .
Experimental Methods
NMR spectroscopy and computational methods like DFT are used to investigate the self-assembly process in both solution and solid states.
Results
The studies have provided insights into the intermolecular interactions and structural organization of the self-assembled materials, offering a robust set of tools for understanding atomic details in self-organized structures .
Environmental Science: Halogen Quantification
Scientific Field
Environmental Science
Application Summary
Derivatives of 1,3,5-Trihexylbenzene have been applied as derivatizing agents for quantifying free chlorine and bromine in various aqueous systems, aiding in environmental monitoring and water treatment processes .
Experimental Methods
The method involves the reaction of the derivative with halogens to form halogenated products, which are then quantified using chromatography or mass spectrometry.
Results
This application has enabled the selective and sensitive quantification of halogens, providing lower quantitation limits and larger linear ranges compared to traditional methods .
Pharmaceutical Applications: Synthesis of Alkylbenzenes
Scientific Field
Pharmaceuticals
Application Summary
1,3,5-Trihexylbenzene is used as an intermediate in the synthesis of various alkylbenzenes, which are important in pharmaceutical manufacturing .
Experimental Methods
The synthesis involves the use of Grignard reagents and subsequent reactions to produce the desired alkylbenzenes.
Results
The general procedure yields high-purity alkylbenzenes, which are characterized using NMR and mass spectrometry to confirm their structures and purities .
Biochemistry: Supramolecular Chemistry
Scientific Field
Biochemistry
Application Summary
In biochemistry, 1,3,5-Trihexylbenzene derivatives are explored for their supramolecular chemistry applications, particularly in the design of biomolecular sensors and materials .
Experimental Methods
The approach includes synthesizing tricarboxamide derivatives and studying their self-assembly behavior using spectroscopic techniques.
Results
These studies have shed light on the potential of 1,3,5-Trihexylbenzene derivatives to create complex structures with biological applications .
Analytical Methods: Derivatization Techniques
Scientific Field
Analytical Methods
Application Summary
1,3,5-Trihexylbenzene and its derivatives serve as derivatizing agents in analytical methods to enhance the detection and quantification of various chemical species .
Experimental Methods
The derivatization process involves chemical reactions that modify the analyte, making it more detectable by analytical instruments.
Results
The use of these derivatives has improved the sensitivity and selectivity of analytical methods, allowing for more accurate measurements of trace compounds .
This analysis provides a detailed overview of the diverse applications of 1,3,5-Trihexylbenzene in scientific research, highlighting its versatility and importance across various fields. Each application demonstrates the compound’s potential to contribute significantly to advancements in technology and science.
Organic Electronics: Light-Emitting Diodes (LEDs)
Scientific Field
Organic Electronics
Application Summary
1,3,5-Trihexylbenzene derivatives are used in organic light-emitting diodes (OLEDs) due to their ability to emit light upon electrical excitation. They serve as host materials for phosphorescent dopants, enhancing the efficiency and lifetime of OLEDs.
Experimental Methods
The compounds are synthesized and incorporated into the active layer of OLEDs. Their electroluminescent properties are tested under various voltages using electroluminescence spectroscopy.
Results
The OLEDs containing 1,3,5-Trihexylbenzene derivatives have shown improved luminescence efficiency and stability, with potential applications in display and lighting technologies .
Supramolecular Chemistry: Host-Guest Systems
Scientific Field
Supramolecular Chemistry
Application Summary
In supramolecular chemistry, 1,3,5-Trihexylbenzene is a key component in the design of host-guest systems. These systems are capable of selectively recognizing and binding specific molecules, which is fundamental for molecular recognition and self-assembly processes.
Experimental Methods
The host-guest interactions are studied using techniques like X-ray crystallography, NMR spectroscopy, and calorimetry to understand the binding affinities and thermodynamics.
Results
The research has led to the development of highly selective host systems that can encapsulate various guest molecules, demonstrating the versatility of 1,3,5-Trihexylbenzene in constructing complex molecular architectures .
Nonlinear Optics: High-Energy Particle Detection
Scientific Field
Nonlinear Optics
Application Summary
1,3,5-Trihexylbenzene crystals are explored for their third-order nonlinear optical polarization properties, which are essential for high-energy particle detection and optical computing applications.
Experimental Methods
The single crystals are grown using slow evaporation techniques, and their nonlinear optical properties are characterized using Z-scan and third-harmonic generation measurements.
Results
The studies have revealed that 1,3,5-Trihexylbenzene crystals exhibit significant nonlinear optical responses, making them suitable for advanced photonic devices .
Catalysis: Synthesis of Functionalized Aromatics
Scientific Field
Catalysis
Application Summary
1,3,5-Trihexylbenzene is employed as a precursor in catalytic reactions to synthesize functionalized aromatic compounds, which are important intermediates in organic synthesis and material science.
Experimental Methods
Catalytic systems involving transition metals are used to facilitate the functionalization of 1,3,5-Trihexylbenzene, with the reactions monitored by gas chromatography and mass spectrometry.
Results
The catalytic processes have enabled the efficient synthesis of a variety of functionalized aromatic compounds, showcasing the utility of 1,3,5-Trihexylbenzene in complex chemical transformations .
Photovoltaics: Solar Cell Materials
Scientific Field
Photovoltaics
Application Summary
1,3,5-Trihexylbenzene-based materials are investigated for their potential use in solar cells. Their photophysical properties can be tuned to absorb sunlight efficiently, which is crucial for converting light into electricity.
Experimental Methods
The materials are synthesized and incorporated into solar cell devices. Their photovoltaic performance is evaluated under simulated sunlight conditions using current-voltage measurements.
Results
The incorporation of 1,3,5-Trihexylbenzene derivatives into solar cells has resulted in enhanced power conversion efficiencies, indicating their promise as active materials in photovoltaic applications .
Medicinal Chemistry: Drug Delivery Systems
Scientific Field
Medicinal Chemistry
Application Summary
1,3,5-Trihexylbenzene derivatives are studied for their use in drug delivery systems. Their structural properties allow for the encapsulation and controlled release of therapeutic agents.
Experimental Methods
Drug loading and release studies are conducted using in vitro models, and the efficacy of the delivery systems is assessed through bioavailability and pharmacokinetic studies.
Results
The research has shown that 1,3,5-Trihexylbenzene-based delivery systems can effectively transport and release drugs, offering a promising approach for targeted therapy .
Propriétés
Numéro CAS |
29536-28-5 |
|---|---|
Nom du produit |
1,3,5-Trihexylbenzene |
Formule moléculaire |
C₂₄H₄₂ |
Poids moléculaire |
330.59 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






